molecular formula C21H21N5O2S B2585327 1-(indolin-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921789-06-2

1-(indolin-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2585327
CAS No.: 921789-06-2
M. Wt: 407.49
InChI Key: CCPZEDKRMQSWCC-UHFFFAOYSA-N
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Description

1-(indolin-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
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Biological Activity

The compound 1-(indolin-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, efficacy in various biological models, and relevant case studies.

Structure and Composition

  • Molecular Formula : C21H21N5O2S
  • Molecular Weight : 407.49 g/mol
  • IUPAC Name : 1-(2,3-dihydroindol-1-yl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone

Structural Representation

The compound features an indole moiety linked to an imidazothiazole structure via a thioether bond. This unique configuration is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Inhibition of Cell Proliferation : The compound has shown effectiveness in decreasing the viability of cancer cells such as HL-60 (human myeloid leukemia) and SK-MEL-1 (melanoma) through mechanisms involving cell cycle arrest and apoptosis induction .
  • Targeting Specific Pathways : Similar compounds have been noted to interact with key cellular pathways such as tubulin polymerization and apoptosis signaling pathways, which are crucial for cancer cell survival .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains and fungi.

Efficacy Against Bacteria

  • Gram-positive Bacteria : The compound has demonstrated potent activity against Staphylococcus aureus with minimal inhibitory concentration (MIC) values comparable to established antibiotics .
  • Gram-negative Bacteria : It also shows effectiveness against strains like Escherichia coli and Pseudomonas aeruginosa, indicating a broad spectrum of activity.

Efficacy Against Fungi

The antifungal properties have been assessed against Candida species with promising results, suggesting potential applications in treating fungal infections .

Study 1: Anticancer Efficacy

A study published in PMC evaluated the anticancer effects of similar imidazo[2,1-c][1,2,4]triazole derivatives. The results indicated that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related thiazole derivatives found that compounds with similar structural features exhibited MIC values as low as 0.25 μg/mL against resistant bacterial strains, highlighting their potential utility in clinical settings .

Data Summary Table

Activity TypeTarget OrganismObserved EffectReference
AnticancerHL-60 (Leukemia)Decreased viability; induced apoptosis
AnticancerSK-MEL-1 (Melanoma)Decreased proliferation
AntimicrobialS. aureusMIC ≤ 0.25 μg/mL
AntimicrobialE. coliEffective against Gram-negative bacteria
AntifungalC. albicansSignificant antifungal activity

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-28-17-8-6-16(7-9-17)24-12-13-26-20(24)22-23-21(26)29-14-19(27)25-11-10-15-4-2-3-5-18(15)25/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPZEDKRMQSWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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